4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
Description
This compound features a 1,3,5-triazine core substituted at the 4-position with a diphenylmethyl-piperazinylmethyl group and at the 6-position with a morpholino moiety. The diphenylmethyl group introduces steric bulk, which may influence binding affinity and selectivity, while the morpholino group enhances solubility due to its polar nature .
Properties
Molecular Formula |
C25H31N7O |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
4-[(4-benzhydrylpiperazin-1-yl)methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C25H31N7O/c26-24-27-22(28-25(29-24)32-15-17-33-18-16-32)19-30-11-13-31(14-12-30)23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,23H,11-19H2,(H2,26,27,28,29) |
InChI Key |
GRMPEHTXHCLPQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)N3CCOCC3)N)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of diphenylmethyl chloride with piperazine to form the diphenylmethyl piperazine derivative.
Formation of the Triazine Ring: The next step involves the reaction of cyanuric chloride with the piperazine derivative to form the triazine ring.
Introduction of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with the triazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Structure and Composition
- Chemical Formula : C25H31N7O
- Molecular Weight : 445.56 g/mol
- IUPAC Name : 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Piperazine Derivative : Reaction of diphenylmethyl chloride with piperazine.
- Triazine Ring Formation : Reaction with cyanuric chloride.
- Morpholine Ring Introduction : Nucleophilic substitution to attach the morpholine ring.
Medicinal Chemistry
This compound is being investigated for its potential as a therapeutic agent due to its structural similarities to known pharmaceuticals. Its interaction with neurotransmitter receptors suggests possible applications in treating psychiatric disorders such as depression and anxiety.
Antimicrobial Properties
Research has indicated that derivatives of triazine compounds exhibit antimicrobial activity. The presence of the piperazine and morpholine moieties may enhance this activity, making it a candidate for developing new antibiotics or antifungal agents.
Anticancer Research
The triazine structure is known for its role in anticancer drug design. Compounds with similar frameworks have shown efficacy against various cancer cell lines, suggesting that 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine could be explored further for its anticancer potential.
Agrochemicals
Given its chemical properties, this compound may also find applications in agrochemical formulations, particularly as a pesticide or herbicide. The ability to modulate biological pathways can be advantageous in developing effective agricultural chemicals.
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of triazine compounds showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that modifications to the structure of 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine could yield potent antimicrobial agents .
Case Study 2: Anticancer Evaluation
Research focusing on triazine-based compounds revealed promising results in inhibiting tumor growth in vitro. Compounds with similar structures were effective against breast cancer cell lines, indicating that further exploration of this compound could lead to novel anticancer therapies .
Mechanism of Action
The mechanism of action of 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The piperazine and morpholine rings are known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The triazine ring may also contribute to the compound’s overall biological activity by interacting with enzymes or other proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Analogues
- 4-(2-Fluorophenyl)piperazin-1-yl Derivatives (e.g., FPMINT): FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) exhibits potent inhibition of equilibrative nucleoside transporters (ENTs), with >50-fold selectivity for ENT2 over ENT1 . In contrast, the diphenylmethyl-piperazinylmethyl group in the target compound may reduce ENT affinity due to steric hindrance, though this requires experimental validation.
- 4-(Diphenylmethyl)piperazin-1-yl Derivatives: In EGFR inhibition assays, a derivative with a 4-(diphenylmethyl)piperazin-1-yl group (IC₅₀ = 104.98 µM) showed significantly lower potency compared to 2-fluorophenyl (IC₅₀ = 9.68 µM) and morpholino (IC₅₀ = 12.62 µM) analogs . This highlights the trade-off between steric bulk and target engagement.
Morpholino-Based Analogues
- 6-(Morpholin-4-yl)-1,3,5-triazin-2-amines: Derivatives such as 4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (CAS 141606-78-2) are noted for their stability and solubility, attributed to the morpholino group’s electron-rich oxygen atom . In corrosion inhibition studies, morpholino-triazine derivatives demonstrated efficacy via adsorption on metal surfaces, suggesting the target compound’s morpholino group could similarly enhance surface interactions in non-pharmacological applications .
Physicochemical and Pharmacokinetic Properties
Selectivity and Mechanism of Action
- ENT Inhibition: FPMINT’s ENT2 selectivity is linked to its 2-fluorophenyl and naphthyl groups, which optimize interactions with ENT2’s binding pocket.
- EGFR Inhibition : Bulky substituents like diphenylmethyl correlate with reduced EGFR inhibition (IC₅₀ = 104.98 µM vs. 9.68 µM for 2-fluorophenyl), emphasizing the importance of substituent size in kinase targeting .
Q & A
Q. What are the key synthetic pathways for preparing 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine?
- Methodological Answer : The compound is synthesized via multi-step nucleophilic substitution and condensation reactions. A triazine core is functionalized with morpholine and diphenylmethylpiperazine groups. For example, similar triazine derivatives are synthesized by refluxing intermediates (e.g., 6-aryl-1,3,5-triazine-2-amines) with morpholine and formaldehyde in ethanol, followed by purification via recrystallization or column chromatography . Yield optimization requires precise stoichiometric control (e.g., 0.01 mol substrate, 0.02 mol formaldehyde) and reaction monitoring using TLC or HPLC .
Q. How are structural features of this compound confirmed experimentally?
- Methodological Answer : Characterization involves ¹H/¹³C NMR to verify substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm, piperazine methylene signals at δ 2.5–3.0 ppm) and elemental analysis to confirm purity (>95%). Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies amine and morpholine C-O-C stretches .
Q. What structural features contribute to its potential bioactivity?
- Methodological Answer : The triazine core provides a planar scaffold for π-π interactions, while the diphenylmethylpiperazine group enhances lipophilicity and receptor binding. The morpholine moiety improves solubility via hydrogen bonding. Comparative studies on similar compounds show that electron-withdrawing substituents (e.g., chloro, nitro) on aryl groups enhance target affinity .
Advanced Research Questions
Q. How can computational modeling guide the rational design of derivatives with improved target selectivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and binding conformations. Molecular docking (e.g., AutoDock Vina) identifies key interactions with receptors (e.g., hydrogen bonds between morpholine oxygen and Asp residue in ENT2). Reaction path searches using tools like GRRM17 optimize synthetic routes .
Q. What strategies resolve contradictions in biological activity data across assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or off-target effects. Validate results using orthogonal assays (e.g., radiolabeled uptake studies for transporter inhibition vs. cell viability assays). For example, ENT2 selectivity of triazine analogs was confirmed using [³H]uridine uptake in transporter-deficient cell lines .
Q. How can structure-activity relationship (SAR) studies optimize inhibitory potency?
- Methodological Answer : Systematic substitution of the diphenylmethyl group (e.g., fluorophenyl, trifluoromethyl) and morpholine ring modifications (e.g., oxymethyl derivatives) are tested. Activity cliffs are analyzed via 3D-QSAR models. For instance, halogen substitution on the fluorophenyl group is critical for ENT1/2 inhibition, while naphthalene-to-benzene substitutions reduce potency .
Q. What methodologies assess the compound’s stability under physiological conditions?
Q. How can synthetic byproducts be minimized during scale-up?
- Methodological Answer : Optimize reaction parameters (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE). For example, ethanol reflux with controlled formaldehyde addition reduces dimerization. Purification via preparative HPLC or fractional crystallization isolates the target compound (>99% purity) .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating receptor binding kinetics?
- Methodological Answer : Radioligand displacement assays (e.g., using [³H]CP-55940 for cannabinoid receptors) quantify binding affinity (Kd). Surface plasmon resonance (SPR) measures real-time association/dissociation rates. For irreversible inhibitors (e.g., ENT blockers), washout experiments confirm non-competitive binding .
Q. How can contradictory cytotoxicity and target inhibition data be reconciled?
- Methodological Answer :
Use isogenic cell lines (e.g., wild-type vs. receptor-knockout) to isolate target-specific effects. Dose-response curves (IC₅₀) differentiate cytotoxic vs. inhibitory mechanisms. For example, ENT2-selective triazine derivatives showed no cytotoxicity up to 100 µM, confirming target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
